2,1,3-Benzothiadiazole-4,5-diamine
CAS No.: 83797-51-7
Cat. No.: VC3978611
Molecular Formula: C6H6N4S
Molecular Weight: 166.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83797-51-7 |
|---|---|
| Molecular Formula | C6H6N4S |
| Molecular Weight | 166.21 g/mol |
| IUPAC Name | 2,1,3-benzothiadiazole-4,5-diamine |
| Standard InChI | InChI=1S/C6H6N4S/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,7-8H2 |
| Standard InChI Key | KBTZPUWOUVFXHS-UHFFFAOYSA-N |
| SMILES | C1=CC2=NSN=C2C(=C1N)N |
| Canonical SMILES | C1=CC2=NSN=C2C(=C1N)N |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
2,1,3-Benzothiadiazole-4,5-diamine (C₆H₆N₄S) belongs to the benzothiadiazole family, distinguished by its bicyclic framework. The International Union of Pure and Applied Chemistry (IUPAC) name reflects the positions of the amino substituents on the thiadiazole ring. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 1711-66-6 |
| Molecular Formula | C₆H₆N₄S |
| SMILES | N=1SN=C2C1C=CC(N)=C2N |
| InChI Key | KBTZPUWOUVFXHS-UHFFFAOYSA-N |
Synonyms include 4,5-diaminobenzothiadiazole and 4,5-diamino-2,1,3-benzothiadiazole, which are frequently used in academic literature .
Crystallographic and Electronic Features
The compound’s planar structure facilitates π-π stacking interactions, critical for charge transport in semiconductor applications. Density functional theory (DFT) studies suggest that the amino groups donate electron density to the thiadiazole ring, creating a push-pull electronic configuration. This polarity enhances its reactivity in cross-coupling reactions and coordination chemistry .
Synthesis and Functionalization
Primary Synthesis Routes
The parent compound, 2,1,3-benzothiadiazole, is synthesized via cyclization of o-phenylenediamine with thionyl chloride (SOCl₂) in pyridine, yielding ≥85% purity . For the 4,5-diamine derivative, a two-step nitration-reduction strategy is employed:
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Nitration: Direct nitration of 2,1,3-benzothiadiazole at the 4 and 5 positions using mixed acids (HNO₃/H₂SO₄).
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Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts nitro groups to amines .
Alternative methods include Ullmann coupling for regioselective amination, though yields remain moderate (50–65%) .
Post-Synthetic Modifications
The amino groups serve as handles for further functionalization:
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Acylation: Reaction with acyl chlorides introduces amide functionalities, altering solubility and electronic properties.
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Metal Coordination: Amino groups bind to transition metals (e.g., Ru, Zn) to form MOFs with tunable luminescence .
Physicochemical Properties
Thermal and Solubility Profiles
Reported data indicate a melting point range of 210–215°C (decomposition). The compound exhibits solubility in polar aprotic solvents (DMF, DMSO) but limited solubility in water and hydrocarbons .
| Solvent | Solubility (mg/mL) |
|---|---|
| DMF | 12.5 |
| DMSO | 9.8 |
| Ethanol | 0.7 |
Spectroscopic Signatures
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UV-Vis: Absorption maxima at 310 nm (π→π*) and 390 nm (n→π*), with solvatochromic shifts observed in polar solvents .
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NMR: ¹H NMR (DMSO-d₆): δ 7.85 (s, 2H, NH₂), 7.45–7.30 (m, 4H, Ar-H) .
Applications in Advanced Materials
Organic Semiconductors
The compound’s electron-deficient core facilitates hole transport in organic field-effect transistors (OFETs). Devices incorporating 2,1,3-benzothiadiazole-4,5-diamine derivatives exhibit mobilities up to 0.15 cm²/V·s, comparable to benchmark materials like pentacene .
Luminescent MOFs
Coordination with Zn²+ or Ln³+ ions produces MOFs with intense emission (quantum yield Φ = 0.45–0.68). For example, Zn-BTD-4,5-diamine MOFs detect nitroaromatics via fluorescence quenching (limit of detection = 10 ppb) .
Dye-Sensitized Solar Cells (DSSCs)
Functionalization with carboxylic acid groups yields dyes with broad absorption spectra (400–650 nm). Power conversion efficiencies of 8.2% have been achieved using Ru(II)-polypyridyl complexes derived from this compound .
Challenges and Future Directions
Scalability and Stability
Current synthesis routes suffer from low yields (<60%) and require toxic reagents (e.g., SnCl₂). Green chemistry approaches, such as photocatalytic amination, are under investigation .
Expanding Applications
Ongoing research explores:
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